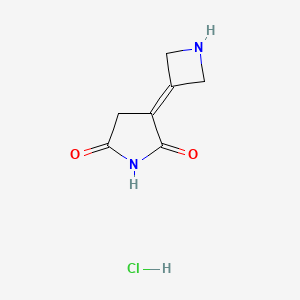

3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride

Description

3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core fused with an azetidine (3-membered nitrogen-containing ring) moiety. This structure combines conformational rigidity from the azetidine ring with the bioactive pyrrolidine-2,5-dione scaffold, which is associated with anticonvulsant, antinociceptive, and ion channel modulation properties . The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name |

3-(azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h8H,1-3H2,(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFKXNYIAJXQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C2CNC2)C(=O)NC1=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride typically involves the reaction of azetidine derivatives with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of a base to deprotonate the azetidine, followed by nucleophilic attack on the pyrrolidine-2,5-dione. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated by crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines, thiols.

Major Products Formed:

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.

Substituted Derivatives: Products with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: The compound’s potential therapeutic applications are being explored in the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

- Analogues:

- 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives (e.g., compound 4): Substituted with a thiophene ring and morpholinopropyl linker, enhancing sodium/calcium channel inhibition .

- 3-(Pyridin-3-yl)propionyl-pyrrolidine derivatives : Feature pyridine moieties, which improve lipophilicity and CNS penetration .

- 3-(Dichlorophenyl)piperazine-linked derivatives (e.g., compound 9): Bulky substituents increase affinity for serotonin/dopamine receptors but may reduce metabolic stability .

Pharmacological Activity Comparison

Anticonvulsant Efficacy

Antinociceptive Activity

- Target Compound: Potential TRPV1 receptor modulation inferred from structural similarity to compound 9 .

- Compound 3, 6, 9: Showed antinociceptive effects in tail-flick tests (ED₅₀: 45–90 mg/kg), linked to TRPV1 affinity .

Structure-Activity Relationship (SAR) Insights

- Linker Optimization : Derivatives with 3–4 methylene linkers (e.g., compound 4) exhibit superior anticonvulsant activity compared to acetamide-linked analogues .

- Substituent Effects :

Physicochemical and Toxicological Profiles

| Property | Target Compound | Compound 4 | Compound 9 |

|---|---|---|---|

| Molecular Weight | Est. 280–320 | 431.98 | 431.98 |

| Solubility (HCl salt) | High | Moderate | High |

| Hepatotoxicity | Not Reported | Low (IC₅₀ > 10 μM) | Moderate |

Biological Activity

3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H11ClN2O2

- Molecular Weight : 190.63 g/mol

The compound features a hybrid structure combining azetidine and pyrrolidine rings, which are known for their roles in various biological activities. The presence of these heterocycles enhances the compound's interaction with biological targets, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride exhibits several promising biological activities:

- Anticonvulsant Activity : Preliminary studies suggest that the compound may have anticonvulsant properties, potentially useful in treating epilepsy. In vivo models have shown that derivatives of similar structures exhibit significant activity in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

- Antinociceptive Effects : The compound has also been evaluated for its pain-relieving properties. Studies involving formalin-induced pain models indicate that it may reduce nociceptive responses, suggesting potential applications in pain management .

- Cytotoxicity : Evaluations of cytotoxic effects reveal that 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride shows low toxicity at therapeutic concentrations, making it a candidate for further development as a drug.

- Mechanism of Action : The mechanism by which this compound exerts its effects likely involves modulation of ion channels and receptor interactions, although detailed pathways remain to be fully elucidated through targeted studies.

Comparative Analysis

To better understand the unique properties of 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride, it is useful to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Spiro-azetidin-2-one derivatives | Contains spirocyclic structures with azetidine | Antimicrobial properties |

| Pyrrolidine derivatives | Composed solely of pyrrolidine rings | Various pharmacological effects |

| 1-(Azetidin-3-yl)methylpyrrolidine | Similar azetidine-pyrrolidine framework | Potentially similar activities |

The unique combination of azetidine and pyrrolidine in this compound imparts distinct chemical and biological properties not fully replicated by other compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride in various therapeutic areas:

- Anticonvulsant Research : A study focusing on similar pyrrolidine derivatives demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the azetidine structure could enhance efficacy .

- Pain Management Trials : In preclinical trials, compounds with similar structural motifs exhibited marked reductions in pain responses in formalin tests, indicating potential for clinical applications in analgesia.

- Toxicity Assessments : Evaluations conducted on related compounds show promising results regarding safety profiles, with low hepatotoxicity and neurocytotoxicity reported at high concentrations .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride, and how are intermediates characterized?

The compound is synthesized via modifications of pyrrolidine-2,5-dione scaffolds. For example, derivatives with arylpiperazine moieties are synthesized by introducing substituents at the N1 position of the piperazine ring. Key steps include coupling reactions and purification via column chromatography. Intermediates are characterized using NMR, NMR, and ESI-HRMS to confirm regiochemistry and stereochemistry . The azetidine-ylidene group is introduced via cyclization or substitution reactions, with final products isolated as hydrochlorides using HCl in organic solvents .

Q. How is the structural integrity of 3-(azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Challenges include resolving disorder in the azetidine ring or counterion placement. Data collection at low temperatures (e.g., 100 K) improves resolution, and hydrogen bonding networks between the pyrrolidine-dione core and chloride ions are analyzed to confirm stability .

Q. What solubility and stability profiles are critical for handling this compound in aqueous and organic media?

The compound exhibits limited solubility in water (<1 mg/mL) but dissolves in polar aprotic solvents like DMSO (73 mg/mL). Stability studies under varying pH (2–12) and temperatures (4°C to 40°C) are essential. Degradation products, such as hydrolyzed azetidine rings or oxidized pyrrolidine-dione moieties, are monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods like DFT elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) is used to model reaction pathways, such as tosylation or elimination reactions. For example, the conversion of dihydroxypyrrolidine-2,5-dione to maleimide involves analyzing transition states and activation energies. DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity and guide experimental design for synthesizing derivatives .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

Discrepancies in receptor binding (e.g., 5-HT vs. SERT affinity) arise from subtle structural variations. Comparative molecular field analysis (CoMFA) and molecular docking identify critical interactions (e.g., hydrogen bonding with the azetidine nitrogen). Radioligand binding assays under standardized conditions (e.g., 25°C, pH 7.4) minimize variability .

Q. How are crystallographic disorders in the azetidine ring addressed during refinement?

Disorder in the azetidine moiety is modeled using split positions and isotropic displacement parameters. SHELXL’s PART and SUMP instructions help refine partial occupancies. Constraints (e.g., SIMU, DELU) ensure geometric rationality. Validation tools like PLATON or checkCIF identify outliers in bond lengths/angles .

Q. What analytical techniques distinguish between protonated and free-base forms of the compound?

NMR in DO vs. DMSO- identifies protonation states (e.g., downfield shifts for NH groups). High-resolution mass spectrometry (HRMS) detects the [M+H] and [M-Cl] ions. X-ray photoelectron spectroscopy (XPS) confirms chloride counterion presence via Cl 2p binding energy peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.